molecular formula C11H11F2NO B13223178 1-(2,3-Difluorophenyl)piperidin-2-one

1-(2,3-Difluorophenyl)piperidin-2-one

Cat. No.: B13223178
M. Wt: 211.21 g/mol
InChI Key: ZIJZIALSTMLDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Difluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and piperidin-2-one.

    Formation of Intermediate: The 2,3-difluoroaniline is first converted to a suitable intermediate, such as 2,3-difluorobenzoyl chloride, using reagents like thionyl chloride.

    Coupling Reaction: The intermediate is then reacted with piperidin-2-one in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature and pressure.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2,3-Difluorophenyl)piperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Difluorophenyl)piperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Difluorophenyl)piperidin-2-one: Similar structure but with fluorine atoms at different positions.

    1-(2,4-Difluorophenyl)piperidin-2-one: Another isomer with fluorine atoms at the 2 and 4 positions.

Uniqueness

1-(2,3-Difluorophenyl)piperidin-2-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may offer distinct advantages in terms of binding affinity and selectivity in medicinal applications.

Biological Activity

1-(2,3-Difluorophenyl)piperidin-2-one is a synthetic organic compound with potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a piperidinone structure that is modified with a difluorophenyl group, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}F2_{2}N\O
  • Molecular Weight : 215.22 g/mol
  • Structural Features : The piperidine ring is substituted at the 1-position with a difluorophenyl group, which significantly influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Orexin Receptors : Studies indicate that this compound acts as an agonist for orexin type 2 receptors (OX2R), which are involved in regulating appetite and sleep-wake cycles. Activation of OX2R may have therapeutic implications for disorders such as obesity and narcolepsy.
  • Neuroprotective Effects : Piperidine derivatives, including this compound, have shown potential neuroprotective effects by influencing neurotransmitter systems. This suggests broader implications for treating central nervous system (CNS) disorders.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
Orexin Receptor AgonismPotential to activate orexin type 2 receptors, influencing appetite and sleep regulation.
NeuroprotectionMay protect neuronal cells from damage and modulate neurotransmitter systems.
Anticancer PotentialExhibits cytotoxicity against certain cancer cell lines; further studies needed for validation.

Case Study 1: Orexin Receptor Agonism

A study investigated the binding affinity of this compound to orexin receptors. The results demonstrated that the compound exhibits a significant affinity for OX2R, suggesting its potential use in treating sleep disorders and obesity-related conditions. The study emphasized the importance of the difluorophenyl substitution in enhancing receptor selectivity.

Case Study 2: Neuroprotective Effects

Research on piperidine derivatives has shown that they can exert neuroprotective effects in models of neurodegeneration. Specifically, this compound was tested against oxidative stress-induced neuronal cell death. The findings indicated that this compound could significantly reduce cell death rates compared to controls, highlighting its potential for CNS therapeutic applications .

Table 2: Comparison of Piperidine Derivatives

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-3-(3-methylbutanoyl)piperidin-2-oneSimilar piperidine core with fluorinated phenylPotential orexin receptor activity
1-(3-Chlorophenyl)-3-(4-methylphenyl)piperidin-2-oneChlorinated phenyl groupNeuroactive properties
This compound Difluoro substitution at positions 2 and 3Orexin receptor agonism, neuroprotection

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,3-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2

InChI Key

ZIJZIALSTMLDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.